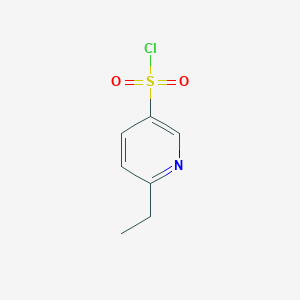

6-Ethyl-3-pyridinesulfonyl chloride

Description

Structural Significance and Reactivity Profile of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (-SO₂Cl) is a potent electrophile, a characteristic derived from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the central sulfur atom. This renders the sulfur atom highly susceptible to nucleophilic attack. fiveable.me Consequently, the chlorine atom acts as an excellent leaving group, facilitating a wide range of substitution reactions. fiveable.me

The primary reaction pathway for sulfonyl chlorides involves nucleophilic substitution, where various nucleophiles such as alcohols, amines, and thiols can displace the chloride ion. fiveable.me This reactivity is fundamental to the formation of sulfonamides, sulfonic esters, and thioesters, which are prevalent motifs in a vast array of functional molecules. fiveable.mesigmaaldrich.com The general reactivity of sulfonyl chlorides allows them to act as crucial intermediates in the synthesis of complex organic compounds. magtech.com.cn

Strategic Importance of Pyridine-Based Sulfonyl Chlorides as Versatile Synthetic Intermediates

The integration of a pyridine (B92270) ring into the sulfonyl chloride structure, as seen in 6-Ethyl-3-pyridinesulfonyl chloride, introduces an additional layer of chemical functionality and potential for molecular diversification. The pyridine nitrogen can act as a basic site, influence the reactivity of the sulfonyl chloride group through its electronic effects, and serve as a coordination site for metal catalysts.

Pyridine-based sulfonyl chlorides are pivotal intermediates in the synthesis of a variety of compounds, particularly in the pharmaceutical industry. guidechem.comgoogle.com They are instrumental in the preparation of sulfonamide derivatives, a class of compounds well-known for their diverse biological activities. fishersci.com For instance, the related compound, pyridine-3-sulfonyl chloride, is a key intermediate in the synthesis of vonoprazan (B1684036) (TAK-438), a potassium-competitive acid blocker. ambeed.com The ability to readily form sulfonamides by reacting with a wide array of amines makes these compounds highly valuable in the construction of compound libraries for drug discovery. sigmaaldrich.com

Scope of Academic Inquiry into this compound and Related Pyridine-Based Sulfonyl Chlorides

While extensive research has been conducted on arylsulfonyl chlorides and even the parent pyridine-3-sulfonyl chloride, dedicated academic studies on this compound are less prevalent in publicly accessible literature. Much of the available information is found within patent literature, suggesting its primary application lies in industrial and proprietary research and development, likely as a key building block for specific, high-value target molecules.

The academic focus on related pyridinesulfonyl chlorides has largely been on the development of novel synthetic methodologies for their preparation and their application in the synthesis of biologically active compounds. google.comchemicalbook.com These studies provide a valuable framework for understanding the potential applications and synthetic utility of this compound, even in the absence of extensive direct research on the compound itself. The principles of reactivity and the synthetic strategies developed for other pyridinesulfonyl chlorides are, in large part, transferable to the 6-ethyl derivative.

Chemical and Physical Properties

Below are tables detailing the available chemical and physical properties of this compound and its parent compound, pyridine-3-sulfonyl chloride, for comparative purposes.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 401323-39-9 |

| Molecular Formula | C₇H₈ClNO₂S |

| Molecular Weight | 205.66 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

Table 2: Properties of Pyridine-3-sulfonyl chloride

| Property | Value | Source |

| CAS Number | 16133-25-8 | nih.gov |

| Molecular Formula | C₅H₄ClNO₂S | nih.gov |

| Molecular Weight | 177.61 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid or solid | cymitquimica.com |

| Melting Point | 144 - 145 °C (for hydrochloride salt) | fishersci.com |

| Boiling Point | Not available | |

| Density | 1.460 g/mL at 25 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

6-ethylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-6-3-4-7(5-9-6)12(8,10)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCJPOPFGPNGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethyl 3 Pyridinesulfonyl Chloride

Classical and Modern Approaches to Pyridinesulfonyl Chloride Synthesis

The synthesis of pyridinesulfonyl chlorides can be broadly categorized into several key strategies, each with its own advantages and limitations. These methods often serve as the foundation for the more targeted synthesis of specific derivatives like 6-Ethyl-3-pyridinesulfonyl chloride.

One of the most direct conceptual routes to pyridinesulfonyl chlorides involves the sulfonation of the pyridine (B92270) ring, followed by chlorination of the resulting pyridinesulfonic acid. The sulfonation of pyridine derivatives and their N-oxides can be achieved using fuming sulfuric acid. researchgate.net For instance, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride by heating with phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com This reaction typically proceeds under reflux conditions for several hours. chemicalbook.com The resulting product can then be isolated and purified. chemicalbook.com

However, direct sulfonation of pyridine itself is often challenging and can lead to a mixture of isomers. The regioselectivity is dictated by the electronic nature of the pyridine ring and any existing substituents. durham.ac.uk For a 6-ethyl substituted pyridine, the directing effects of the ethyl group would need to be considered to predict the outcome of the sulfonation reaction.

| Reagents | Conditions | Product | Yield |

| Pyridine-3-sulfonic acid, Phosphorus pentachloride, Phosphorus oxychloride | Reflux, 3 hours | Pyridine-3-sulfonyl chloride | 94% |

Table 1: Chlorination of Pyridine-3-sulfonic Acid chemicalbook.com

A more versatile and widely employed method for the regioselective synthesis of pyridinesulfonyl chlorides involves the diazotization of aminopyridines. researchgate.netcbijournal.com This approach, a modification of the Sandmeyer reaction, offers excellent regiocontrol as the position of the sulfonyl chloride group is determined by the initial position of the amino group. durham.ac.uk

The general process involves treating an aminopyridine, such as 3-aminopyridine (B143674), with a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. google.comgoogle.com This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst, such as copper(I) chloride or copper(II) chloride, to yield the desired pyridinesulfonyl chloride. durham.ac.ukcbijournal.com The reaction is often carried out in a solvent like acetic acid. durham.ac.ukcbijournal.com

This method has been successfully applied to the synthesis of various substituted pyridine-3-sulfonyl chlorides. researchgate.net For example, a patent describes the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine via the formation of a fluoboric acid diazonium salt intermediate, which is then subjected to a sulfonyl chlorination reaction. google.com This process is noted for its potential for industrial scale-up due to its low cost and high product content. google.com

| Starting Material | Reagents | Intermediate | Product | Yield |

| 3-Aminopyridine | 1. Sodium nitrite, Hydrochloric acid, Sodium fluoroborate 2. Thionyl chloride, Cuprous chloride | Fluoboric acid diazonium salt | Pyridine-3-sulfonyl chloride | 90.7% |

Table 2: Diazotization-Mediated Synthesis of Pyridine-3-sulfonyl chloride google.com

Another synthetic route involves the oxidative chlorination of pyridine thiols or their precursors, such as dipyridyl disulfides. chemicalbook.com This method offers an alternative pathway to introduce the sulfonyl chloride functionality. For instance, 2,2′-Dipyridyl disulfide can be treated with chlorine or bromine to generate the corresponding 2-pyridinesulfenyl halide. chemicalbook.com Subsequent oxidation can then lead to the desired sulfonyl chloride.

The oxidation of thiols to sulfonyl chlorides can be achieved using various oxidizing agents. researchgate.net A recent review highlights advances in oxidative chlorination, where active chlorinating species are generated in situ from chlorides like NaCl or HCl and an oxidant. nih.gov This approach is considered attractive due to the use of readily available and inexpensive reagents. nih.gov

Furthermore, sodium 2-pyridinesulfinate can be converted to the corresponding sulfonyl chloride by treatment with N-chlorosuccinimide in a solvent like dichloromethane (B109758). chemicalbook.com This demonstrates that pyridine sulfinates are viable intermediates in the synthesis of pyridinesulfonyl chlorides.

| Starting Material | Reagents | Product |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide, Dichloromethane | Pyridine-2-sulfonyl Chloride |

Table 3: Oxidative Chlorination of a Pyridine Sulfinate chemicalbook.com

Targeted Synthesis of this compound

The synthesis of the specific compound, this compound, requires a strategy that incorporates the ethyl group at the 6-position of the pyridine ring.

The key to synthesizing this compound is the selection of an appropriate precursor that already contains the 6-ethylpyridine scaffold. A logical starting material would be 3-amino-6-ethylpyridine. The synthesis of such a precursor could potentially be achieved through various methods, including the functionalization of pre-existing pyridine rings or the construction of the substituted pyridine ring from acyclic precursors.

The introduction of an ethyl group onto a pyridine ring can be accomplished through several synthetic strategies. For example, 2-methylpyridine (B31789) (α-picoline) can be reacted with methanol (B129727) in the gas phase over a catalyst to produce 2-ethylpyridine. google.com While this example pertains to the 2-position, similar strategies for the functionalization of other positions on the pyridine ring exist. The challenge often lies in achieving the desired regioselectivity. dntb.gov.uanih.gov

Once a suitable 6-ethyl-substituted aminopyridine is obtained, the diazotization-mediated pathway described in section 2.1.2 would be the most direct and regioselective method to introduce the sulfonyl chloride group at the 3-position.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. researchgate.net Key parameters that can be adjusted include temperature, reaction time, solvent, and the stoichiometry of reagents.

In the diazotization reaction, maintaining a low temperature (typically 0-5 °C) is critical to prevent the premature decomposition of the diazonium salt. google.com The choice of acid and the concentration of the reagents can also influence the outcome of the reaction. google.com For the subsequent sulfonyl chlorination step, the type and amount of catalyst, as well as the solvent system, can significantly impact the yield and selectivity. durham.ac.ukcbijournal.com For example, the use of acetic acid as a solvent has been found to be suitable for this type of transformation. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Influence of Temperature and Solvent Systems

Temperature and the choice of solvent are critical variables in the synthesis of pyridinesulfonyl chlorides. Precise temperature control is essential throughout the reaction, particularly during the diazotization and sulfonyl chlorination steps, which are often highly exothermic.

Temperature: The synthesis of pyridine-3-sulfonyl chloride, a closely related compound, is typically conducted at low temperatures, generally between 0°C and 5°C. google.com This temperature range is crucial for several reasons:

Stability of Diazonium Salts: The intermediate diazonium salt is thermally unstable. Maintaining a low temperature minimizes its decomposition, which would otherwise lead to the formation of unwanted byproducts and a lower yield. google.com

Control of Side Reactions: Higher temperatures can promote side reactions, reducing the purity of the final product. For instance, in related syntheses, controlling the temperature prevents the deterioration of the sulfonyl chloride product. google.com

Reaction Rate: While lower temperatures are necessary for stability, the reaction must still proceed at a reasonable rate. The 0-5°C range represents a balance between the stability of intermediates and practical reaction times. google.comchemicalbook.com Some processes even involve cooling to -10°C before the addition of reagents to manage the reaction's exothermicity. patsnap.com

Solvent Systems: The solvent system not only serves as the reaction medium but also influences reaction rates, stability of intermediates, and product isolation.

Aqueous Media: Water is commonly used, often in conjunction with acids like hydrochloric acid, to facilitate the diazotization of the starting aminopyridine. google.compatsnap.com

Organic Solvents: For the extraction and purification of the final product, water-immiscible organic solvents such as dichloromethane are employed. google.comchemicalbook.com

Solvent Effects on Reactivity: The solvolysis rates of sulfonyl chlorides are significantly affected by the solvent's properties, such as its nucleophilicity and ionizing power. mdpi.comresearchgate.net For instance, studies on related sulfonyl chlorides show that polar solvents can facilitate the reaction. mdpi.com The choice of solvent can also impact the crystalline morphology of the product during isolation. nih.gov

The following table summarizes the influence of solvent properties on reaction parameters, as extrapolated from studies on related sulfonyl chlorides.

| Solvent Property | Influence on Synthesis | Rationale |

| Polarity | Affects reaction rates and stability of charged intermediates like diazonium salts. More polar solvents can better solvate and stabilize these species. mdpi.com | Higher polarity can lead to the formation of more stable complexes. mdpi.com |

| Nucleophilicity | Can influence the rate of solvolysis, a potential side reaction for the sulfonyl chloride product. mdpi.com | Highly nucleophilic solvents (e.g., alcohols) can react with the sulfonyl chloride. |

| Dielectric Constant | Higher dielectric constant values correlate with increased stability constants of metal-ligand complexes that may be used in catalytic systems. mdpi.com | Solvents with higher polarity and dielectric constants are more favorable for the formation of stable complexes. mdpi.com |

| Miscibility | Determines the choice for extraction and workup procedures. A water-immiscible solvent is required to separate the organic product from the aqueous reaction mixture. google.com | Dichloromethane is a common choice for extracting pyridine-3-sulfonyl chloride. google.comchemicalbook.com |

Control of Chlorinating Agent Stoichiometry and Addition Rates

The chlorinating agent is a key reactant in the conversion of the sulfonic acid or its precursor to the final sulfonyl chloride. The choice of agent, its stoichiometric ratio to the substrate, and the rate at which it is added are all critical for a successful and safe synthesis.

Chlorinating Agents: Several reagents can be used for this transformation, including:

Thionyl chloride (SOCl₂): Often used in conjunction with water to generate the necessary sulfur species in situ. google.compatsnap.com

Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃): A classic combination for converting sulfonic acids to sulfonyl chlorides, often requiring heating or reflux. chemicalbook.com

Chlorosulfonic acid (ClSO₃H): A powerful and reactive chlorosulfonating agent. rsc.org

N-Chlorosuccinimide (NCS): A milder and safer alternative to reagents like chlorine gas. organic-chemistry.org

Stoichiometry and Addition Rate: Precise control over the amount of chlorinating agent is vital to prevent over-chlorination or incomplete reaction.

Stoichiometric Control: The molar ratio of the chlorinating agent to the pyridine precursor is carefully controlled. For example, in the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine, specific molar ratios of sodium nitrite and subsequently thionyl chloride are used to ensure high conversion. google.com

Controlled Addition: The chlorinating agents, as well as other key reagents like sodium nitrite, are typically added dropwise or in batches. google.compatsnap.com This slow addition rate is crucial for managing the reaction's temperature, especially since these steps are often highly exothermic. Controlling the addition prevents a dangerous buildup of heat and minimizes the formation of impurities. google.com

The table below outlines various chlorinating agents and their typical reaction conditions.

| Chlorinating Agent(s) | Substrate | Typical Conditions | Reference |

| Thionyl chloride / Water / Cuprous chloride | 3-Aminopyridine (via diazonium salt) | Dropwise addition, 0-5°C | google.com |

| Phosphorus pentachloride / Phosphorus oxychloride | Pyridine-3-sulfonic acid | Reflux for 3 hours | chemicalbook.com |

| Chlorosulfonic acid | Amide Precursor | Addition at -10°C, then heating to 50-60°C | rsc.org |

| N-Chlorosuccinimide (NCS) | S-Alkylisothiourea salts | Mild conditions, avoids toxic reagents | organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthetic Approaches in Pyridinesulfonyl Chloride Production

The production of specialty chemicals like this compound is increasingly being viewed through the lens of green chemistry. The goal is to design processes that are more environmentally benign, safer, and more efficient. sigmaaldrich.comsphinxsai.com

Several of the twelve principles of green chemistry are particularly relevant to pyridinesulfonyl chloride synthesis:

Prevention of Waste: It is better to prevent waste than to treat it. instituteofsustainabilitystudies.com Optimizing reactions to improve yield and reduce byproducts, as seen in methods that achieve yields above 80-90%, adheres to this principle. google.compatsnap.com

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com An environmentally friendly approach to pyridine-3-sulfonyl chloride synthesis avoids hazardous reagents like phosphorus oxychloride. patsnap.com The use of N-chlorosuccinimide (NCS) instead of chlorine gas or other harsh chlorinating agents is another example of this principle in action. organic-chemistry.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. instituteofsustainabilitystudies.com While organic solvents like dichloromethane are effective for extraction, research into greener solvent alternatives or solvent-free reactions is a key area of green chemistry. instituteofsustainabilitystudies.comdoi.org Water is already used as a primary solvent in some steps, which is advantageous due to its non-toxic and non-flammable nature. nih.gov

Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized. sphinxsai.com Conducting reactions at ambient or low temperatures (e.g., 0-5°C) instead of requiring high-temperature reflux saves energy. google.com The development of mechanochemical methods, which use mechanical energy to initiate reactions at room temperature, also aligns with this principle. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com The use of cuprous chloride as a catalyst in the sulfonyl chlorination step is an example of applying this principle to improve reaction efficiency. patsnap.com

Sustainable approaches focus on creating scalable, safe, and cost-effective processes. A patented green synthesis for pyridine-3-sulfonyl chloride highlights the benefits of such an approach, including milder reaction conditions, shorter reaction times, increased product yield, and lower production costs, all while avoiding environmentally unfriendly reagents. patsnap.com

Reactivity and Mechanistic Investigations of 6 Ethyl 3 Pyridinesulfonyl Chloride

Nucleophilic Substitution Pathways at the Sulfonyl Chloride Group

The sulfur atom in 6-ethyl-3-pyridinesulfonyl chloride is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, leading to substitution reactions where the chloride ion acts as a good leaving group. youtube.com This reactivity is the foundation for its use as an intermediate in organic synthesis. cymitquimica.com

Formation of Sulfonamides through Amine Reactions

One of the most common reactions involving sulfonyl chlorides is the formation of sulfonamides via reaction with primary or secondary amines. This reaction, known as sulfonylation, is a cornerstone of medicinal chemistry, as the resulting sulfonamide group is a key feature in many pharmaceutical agents. princeton.eduresearchgate.net The reaction proceeds through the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is typically neutralized by a base, such as pyridine (B92270) itself or an added tertiary amine, to drive the reaction to completion. princeton.edu

The general scheme for this reaction is the basis for synthesizing a vast array of sulfonamide derivatives. nih.gov The versatility of this method allows for the coupling of various amines, leading to primary, secondary, and tertiary sulfonamides. princeton.edu

Synthesis of Sulfonate Esters via Alcoholysis

This reaction is crucial for converting alcohols into sulfonate esters, which are themselves excellent leaving groups in subsequent nucleophilic substitution reactions. Kinetic studies on related aromatic sulfonyl chlorides confirm that the reaction is first order with respect to both the sulfonyl chloride and the nucleophile (the alcohol). rsc.org

Kinetic and Thermodynamic Aspects of Substitution Reactions

Kinetic studies on analogous aromatic sulfonyl chlorides provide significant insight into the mechanistic details of these substitution reactions. The reactions with nucleophiles like pyridines or alcohols generally follow second-order kinetics, being first order in both the sulfonyl chloride and the nucleophile. rsc.orgallresearchjournal.com This is consistent with a direct nucleophilic attack on the sulfur atom. allresearchjournal.com

The reaction rate is sensitive to the electronic properties of both the sulfonyl chloride and the nucleophile. For instance, in the reaction of benzenesulfonyl chloride with various substituted pyridines, the rate constants correlate with the basicity (pKa) of the pyridine. rsc.org Thermodynamic parameters have been evaluated for these types of reactions, showing a negative entropy of activation, which is expected for bimolecular reactions where two species combine to form a more ordered transition state. allresearchjournal.com

| Temperature (°C) | Rate Constant (k₂) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| 20 | Data not specified | Value not specified | Value is negative |

| 30 | Data not specified | ||

| 40 | Data not specified |

Note: While specific rate constants were determined, they are not detailed in the abstract. The study confirms that the rate constant increases with temperature, and the negative entropy of activation supports a bimolecular mechanism. allresearchjournal.com

Influence of the Pyridine Nitrogen on Electrophilic Reactivity

The pyridine ring, being intrinsically electron-deficient, plays a crucial role in modulating the reactivity of the attached sulfonyl chloride group. nih.gov The nitrogen atom is more electronegative than carbon and withdraws electron density from the aromatic ring system through both inductive and resonance effects. pearson.comatlas.org This effect is particularly pronounced at the ortho (2 and 6) and para (4) positions.

This electron-withdrawing nature makes the entire pyridine ring less nucleophilic than benzene (B151609) and deactivates it towards electrophilic aromatic substitution. pearson.comiust.ac.ir Conversely, this property enhances the electrophilicity of substituents attached to the ring. For this compound, the electron-withdrawing pull of the pyridine nitrogen makes the sulfur atom of the sulfonyl chloride group at the 3-position even more electron-poor and thus more susceptible to attack by nucleophiles. The reactivity of pyridine-3-sulfonyl chloride is therefore expected to be greater than that of its benzenesulfonyl chloride counterpart. The ethyl group at the 6-position, being a weak electron-donating group, may slightly counteract this effect but the dominant influence remains the electron-deficient nature of the pyridine ring.

Formation and Reactivity Enhancement of Sulfonyl Chloride Triflate Salts

While specific information on the triflate salt of this compound is not prominently available in the surveyed literature, the general principle of forming pyridinium (B92312) salts to enhance electrophilicity is well-established. The lone pair of electrons on the pyridine nitrogen is available to react with strong electrophiles, such as alkylating agents or strong acids. iust.ac.ir

Reacting a pyridinesulfonyl chloride with a superacid like trifluoromethanesulfonic acid (triflic acid) would lead to the formation of a pyridinium triflate salt. In this salt, the nitrogen atom becomes positively charged, dramatically increasing its electron-withdrawing power. This "super-activation" would render the sulfonyl chloride group exceptionally electrophilic and highly reactive towards even weak nucleophiles.

Spectroscopic Characterization and Stability

Specific spectroscopic data for this compound triflate salt are not available in the provided search results. However, the formation of such a salt would be readily identifiable through standard spectroscopic techniques.

NMR Spectroscopy: In ¹H NMR, the protonation or alkylation of the pyridine nitrogen would cause a significant downfield shift of the ring protons, particularly those at the C2 and C6 positions, due to the increased electron-withdrawing effect of the now-cationic nitrogen center. ¹³C NMR would show similar downfield shifts for the ring carbons.

IR Spectroscopy: The formation of the salt would likely induce shifts in the characteristic vibrational frequencies of the pyridine ring and the S=O stretching bands of the sulfonyl chloride group.

The stability of such salts can vary. While some pyridinium salts are stable and isolable, the enhanced electrophilicity of the sulfonyl chloride group in the triflate salt could make it highly sensitive to moisture and other nucleophiles. For example, even some neutral heteroaryl sulfonyl chlorides, like pyridine-2-sulfonyl chloride, are known to be very unstable. mit.edu

Applications in Facilitated Cross-Coupling Reactions

Pyridines substituted with sulfur-containing functional groups are significant scaffolds in medicinal and materials chemistry. Traditional synthesis of these molecules often involves transition metal-catalyzed cross-coupling reactions. In this context, pyridinesulfonyl chlorides, such as this compound, serve as important precursors. These reactions typically couple a halide or a related electrophilic group with a nucleophilic partner to form new carbon-carbon or carbon-heteroatom bonds.

While direct C-H functionalization of pyridines has emerged as a powerful alternative, cross-coupling strategies remain a cornerstone of synthetic methodology. The sulfonyl chloride moiety in this compound can be transformed into other functional groups or used directly in specific coupling protocols, facilitating the construction of more complex molecular architectures. This approach provides a reliable, albeit sometimes less direct, route to substituted pyridines compared to modern C-H activation techniques. The development of these cross-coupling methods has been pivotal, earning Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry for their work on palladium-catalyzed reactions.

Theoretical and Computational Studies of Reaction Mechanisms

To understand the intricate details of chemical transformations, theoretical and computational studies have become indispensable. These methods allow for the investigation of reaction pathways and transient species that are often difficult or impossible to observe experimentally. For processes involving compounds like this compound, computational chemistry provides profound insights into reactivity, selectivity, and energetics.

Quantum Chemical Calculations (e.g., DFT, ONIOM) for Sulfonylation Processes

Quantum chemical calculations are at the forefront of mechanistic investigations. Methods like Density Functional Theory (DFT) and the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) approach are particularly powerful for studying complex organic reactions such as sulfonylation. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. indexcopernicus.com It offers a good balance between computational cost and accuracy, making it suitable for calculating the geometries of reactants, products, and transition states. indexcopernicus.comnih.gov DFT calculations can elucidate properties like molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites within a molecule, and frontier molecular orbital (HOMO-LUMO) energies, which help explain charge transfer during a reaction. indexcopernicus.comnih.gov For instance, DFT has been used to study the electronic properties and reactivity of various sulfonamide and pyridine-containing compounds. indexcopernicus.comijcce.ac.ir

The ONIOM Method is a hybrid computational technique designed to handle large molecular systems by dividing the molecule into different layers, each treated with a different level of theoretical accuracy. wikipedia.orggaussian.com This is especially useful for reactions in complex environments, such as those involving large substrates or catalysts. researchgate.net

The core concept of ONIOM involves:

The High Layer: The most critical part of the molecule, typically the reaction center where bonds are formed or broken, is treated with a high-accuracy quantum mechanics (QM) method (e.g., DFT, MP2). gaussian.comgaussian.com

The Low Layer: The rest of the molecule, which has a less direct influence on the reaction, is treated with a lower-level, computationally cheaper method, such as a semi-empirical method or classical molecular mechanics (MM). gaussian.comgaussian.com

This layered approach allows for the accurate modeling of a specific reaction event without incurring the prohibitive computational expense of treating the entire large molecule at a high level of theory. gaussian.com The ONIOM method has been successfully applied to study reaction mechanisms, substituent effects, and catalysis in a wide range of organic and organometallic systems. gaussian.comresearchgate.net

| Layer | Description | Components Included | Computational Method |

|---|---|---|---|

| High Layer (Model System) | The core reaction site where the sulfonylation occurs. | The pyridine ring and the sulfonyl chloride group. | Quantum Mechanics (e.g., DFT/B3LYP) |

| Low Layer (Real System) | The surrounding parts of the molecule and solvent environment. | The ethyl substituent and any other peripheral groups. | Molecular Mechanics (e.g., AMBER, UFF) |

Elucidation of Atomistic Details, Transition States, and Energy Profiles

A primary goal of computational chemistry in mechanistic studies is to map the entire energy landscape of a reaction. This is achieved by calculating the structures and energies of all species along the reaction coordinate, including reactants, intermediates, products, and, most importantly, transition states.

Transition States (TS) are the highest energy points on a reaction pathway, representing the energetic barrier that must be overcome for a reaction to proceed. Identifying the precise geometry and energy of a transition state is crucial for understanding reaction rates and selectivity. Computational methods like DFT and ONIOM can locate these transient structures, which exist for only fractions of a second.

Energy Profiles , or reaction coordinate diagrams, are plots of the potential energy of a system as it evolves from reactants to products. These profiles provide a visual representation of the reaction mechanism. Key features of an energy profile include:

The activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.

The presence of any intermediates, which appear as local minima (valleys) on the energy profile.

By constructing these profiles, researchers can compare different possible pathways and predict which one is most likely to occur. For example, in the sulfonylation of pyridines, calculations can help explain why the reaction proceeds with a specific regioselectivity (e.g., favoring the meta position). nih.gov This detailed, atomistic insight is fundamental to optimizing reaction conditions and designing more efficient synthetic routes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Pyridine + Sulfonylating Agent) | 0.0 (Reference) |

| Transition State (TS) | Highest energy point along the reaction coordinate. | +25.0 |

| Products | Final materials of this step. | -15.0 |

Derivatization Strategies and Complex Organic Transformations

Construction of Substituted Pyridinesulfonamide Derivatives

The reaction of 6-Ethyl-3-pyridinesulfonyl chloride with primary or secondary amines is a fundamental strategy for the synthesis of substituted pyridinesulfonamides. This transformation is a cornerstone in medicinal chemistry and materials science due to the wide-ranging biological and physical properties of the resulting sulfonamide-containing compounds.

The synthesis of pyridinesulfonamide derivatives from this compound is typically achieved through chemoselective amination. This process involves the direct reaction of the sulfonyl chloride with an amine, leading to the formation of a stable sulfonamide bond. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct.

The scope of amines that can be used in this reaction is broad, encompassing a variety of aliphatic and aromatic amines. The choice of amine is a critical determinant of the final product's properties. For instance, reacting 6-aminopyridine-3-sulfonyl chloride with substituted heterocyclic aromatic amines has been a successful strategy for synthesizing novel pyridosulfonamide derivatives. rasayanjournal.co.in The general reaction scheme involves the slow addition of a mixture of the desired amine and a suitable solvent to the sulfonyl chloride. rasayanjournal.co.in The reaction mixture is then typically heated to facilitate the completion of the reaction. rasayanjournal.co.in

A representative, though not exhaustive, list of amines and reaction conditions is presented below:

| Amine | Solvent | Reaction Conditions | Reference |

| Substituted heterocyclic aromatic amines | Suitable solvent | Heating at 70-80°C with occasional stirring | rasayanjournal.co.in |

| Ammonia | Dichloromethane (B109758)/Methanol (B129727) | Room temperature, under nitrogen | chemicalbook.com |

This table is for illustrative purposes and does not represent an exhaustive list of all possible amination reactions.

While the amination of sulfonyl chlorides is a robust reaction, side reactions can occur, leading to reduced yields and the formation of impurities. The primary side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amines. chemicalbook.com This is particularly problematic as this compound is noted to be unstable in the presence of water. chemicalbook.com

Steric hindrance plays a significant role in directing the outcome of the derivatization reaction. The strategic use of sterically hindered bases and nucleophiles can prevent unwanted side reactions. For example, using a bulky, non-nucleophilic base can effectively scavenge the generated HCl without competing with the primary amine for the electrophilic sulfonyl chloride.

Furthermore, the steric profile of the amine nucleophile itself can influence the reaction rate and selectivity. Highly hindered amines may react more slowly or require more forcing conditions to achieve complete conversion. In some cases, steric hindrance can even lead to different reaction pathways, resulting in the formation of unexpected products. rsc.org

Careful control of reaction parameters is crucial for minimizing side reactions. The slow, controlled addition of the amine to the sulfonyl chloride solution helps to maintain a low concentration of the nucleophile, which can disfavor certain side reactions.

Reaction temperature is another critical factor. While heating is often necessary to drive the reaction to completion, excessive temperatures can promote the degradation of starting materials and products. For instance, in the synthesis of pyridosulfonamide derivatives, a controlled heating range of 70-80°C is employed. rasayanjournal.co.in Conversely, some amination reactions are performed at room temperature or even cooler to enhance selectivity. chemicalbook.com The synthesis of certain sulfonyl chlorides derived from 3-aminopyridine (B143674) requires cooling to temperatures as low as -10°C during the diazotization step to ensure stability. patsnap.com

Methodologies for Mitigating Side Reactions During Derivatization

Strategic Applications in Heterocyclic Compound Synthesis

Beyond the synthesis of simple sulfonamides, this compound is a valuable precursor for the construction of more complex heterocyclic systems. The pyridine (B92270) and sulfonyl groups can be further manipulated to build intricate molecular frameworks.

Pyridine-3-sulfonyl chloride and its derivatives are utilized as reagents in the synthesis of pyrimidine (B1678525) derivatives. chemicalbook.com These pyrimidine-based compounds are of significant interest due to their potential biological activities. The synthesis often involves the condensation of the sulfonyl chloride with a suitable pyrimidine precursor. For example, the reaction of a pyridine sulfonyl chloride with uracil (B121893) can be used to generate sulfonylpyrimidine derivatives. google.com This approach allows for the introduction of specific architectural features onto the pyrimidine scaffold, which can be tailored to achieve desired biological or physical properties. The synthesis of various substituted pyrimidines can be achieved through different strategies, highlighting the versatility of this class of compounds in organic synthesis. organic-chemistry.org

Advanced Functionalization Techniques

Beyond its role in building heterocyclic cores, the sulfonyl chloride moiety of this compound is instrumental in advanced functionalization reactions, including the introduction of fluorine atoms and the stereoselective formation of carbon-heteroatom bonds.

The introduction of fluorine, and particularly the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), into organic molecules is of significant interest for the development of positron emission tomography (PET) imaging agents. Sulfonyl chlorides, including pyridinesulfonyl chlorides, have emerged as key reagents in this field. ucla.edu They can be converted into the corresponding sulfonyl fluorides, which then act as precursors for nucleophilic fluorination reactions.

The sulfonyl chloride group can act as an excellent activating group for alcohols, converting them into sulfonate esters, which are superb leaving groups in nucleophilic substitution reactions. This principle is widely applied in stereoselective C-X bond formation, where X can be a variety of nucleophiles.

For instance, the reaction of a chiral alcohol with this compound in the presence of a base would form the corresponding 6-ethyl-3-pyridinesulfonate ester. This esterification can proceed with high stereochemical fidelity. The resulting sulfonate is then susceptible to displacement by a wide range of nucleophiles, such as halides, azides, or oxygen and sulfur nucleophiles. If the reaction proceeds via an Sₙ2 mechanism, it will occur with inversion of stereochemistry, providing a reliable method for controlling the stereochemical outcome of the product. This strategy is a fundamental tool in asymmetric synthesis, allowing for the precise construction of chiral molecules.

Interfacial Roles in Catalysis and Analytical Methodologies

Design and Synthesis of Pyridinylsulfonamide Ligands for Transition Metal Catalysis

The synthesis of pyridinylsulfonamide ligands from precursors like 6-Ethyl-3-pyridinesulfonyl chloride is a key strategy in the development of advanced transition metal catalysts. nih.gov These ligands, when coordinated to a metal center, create a unique chemical environment that can profoundly influence the outcome of catalytic reactions.

Influence of Electronic and Steric Properties of Pyridine (B92270) Substituents (including Ethyl Group) on Catalytic Performance

The electronic and steric properties of substituents on the pyridine ring of pyridinylsulfonamide ligands play a crucial role in determining the performance of the corresponding transition metal catalysts. nih.govresearchgate.net The ethyl group at the 6-position of the pyridine ring in a ligand derived from this compound exerts both electronic and steric effects.

Sterically, the presence of the ethyl group at the 6-position, which is ortho to the coordinating nitrogen atom, can introduce significant steric hindrance around the metal center. This steric bulk can influence the coordination of the substrate and the stability of catalytic intermediates, thereby affecting both the activity and selectivity of the catalyst. acs.org In some cases, steric hindrance can be beneficial, leading to higher enantioselectivity in asymmetric catalysis.

The interplay of these electronic and steric factors allows for the fine-tuning of the catalyst's properties. A systematic variation of substituents on the pyridine ring has been shown to allow for the systematic tuning of the catalyst's electronic contribution. nih.gov

Below is a representative table illustrating the expected influence of different substituents on the catalytic activity in a hypothetical transfer hydrogenation reaction, based on established principles.

Table 1: Representative Influence of Pyridine Substituents on Catalytic Activity

| Substituent at 6-position | Electronic Effect | Steric Hindrance | Expected Relative Catalytic Activity |

|---|---|---|---|

| -H | Neutral | Low | Baseline |

| -CH₃ | Electron-donating | Moderate | Higher than baseline |

| -CH₂CH₃ (Ethyl) | Electron-donating | Moderate-High | Potentially high, balance of electronics and sterics is key |

| -Cl | Electron-withdrawing | Low | Lower than baseline |

| -CF₃ | Strongly electron-withdrawing | Moderate | Significantly lower than baseline |

Investigations into Stereoinversion and Chirality Control in Metal Complexes

In chiral metal complexes, the stereochemical configuration at the metal center can be dynamic, undergoing a process of stereoinversion. The rate of this inversion can be significantly influenced by the electronic properties of the ligands. nih.gov Research on Cp*Ir-(pyridinylmethyl)sulfonamide-based complexes has shown a clear positive correlation between the electron-donating ability of the pyridine substituent and the rate of stereoinversion at the chiral iridium center. nih.gov

This phenomenon is critical for understanding and controlling chirality in asymmetric catalysis. While the specific ligand derived from this compound is not chiral itself, its coordination to a prochiral metal center can generate chirality. The stability of this chiral conformation is paramount for achieving high enantioselectivity. The electronic influence of the ethyl group would be expected to affect the rate of epimerization of the catalyst, a key parameter in asymmetric reactions. Semicorrins, for example, are a class of chiral ligands whose rigid framework and C2-symmetry help to limit the number of possible catalyst-substrate arrangements, thereby enhancing enantioselectivity. wikipedia.org

Mechanistic Insights into Transfer Hydrogenation Catalysis and Rate-Determining Steps

Mechanistic studies on transfer hydrogenation reactions catalyzed by ruthenium and iridium complexes with pyridinylsulfonamide-type ligands have provided valuable insights into the reaction pathways. researchgate.netnih.gov These reactions typically proceed via an inner-sphere or outer-sphere mechanism. In an inner-sphere mechanism, the substrate coordinates directly to the metal center before the hydride transfer occurs. In an outer-sphere mechanism, the hydride is transferred without prior coordination of the substrate.

The nature of the substituents on the pyridine ring can influence which mechanism is operative and can alter the rate-determining step of the catalytic cycle. nih.gov For catalysts with electron-withdrawing substituents, the hydride donation is often the rate-determining step. nih.gov Conversely, with strongly electron-donating substituents, the formation of the metal-hydride complex can become rate-limiting. nih.gov The presence of an ethyl group at the 6-position would likely influence these mechanistic pathways through a combination of its electronic and steric effects. The N-H moiety in related ligands has been found to enhance catalytic activities, which is a relevant consideration in the design of these catalysts. researchgate.net

Utilization in Analytical Derivatization for Enhanced Detection

This compound and its analogs are valuable reagents in analytical chemistry, particularly for the derivatization of molecules that are otherwise difficult to detect with high sensitivity using mass spectrometry. nih.govnih.gov

Strategies for Improving Ionization Efficiency in Mass Spectrometry

One of the major challenges in liquid chromatography-mass spectrometry (LC-MS) is the poor ionization efficiency of certain classes of analytes in common ionization sources like electrospray ionization (ESI). e-b-f.eu Chemical derivatization is a powerful strategy to overcome this limitation. The introduction of a highly ionizable group into the analyte molecule can significantly enhance its signal in the mass spectrometer. e-b-f.eu

Sulfonyl chlorides, such as pyridine-3-sulfonyl chloride, are effective derivatization reagents for this purpose. nih.govnih.gov They react with functional groups like phenols and amines to form sulfonates and sulfonamides, respectively. The pyridine moiety in the resulting derivative has a high proton affinity, leading to efficient protonation and a strong signal in positive-ion ESI-MS. nih.gov This strategy has been successfully applied to the analysis of various compounds, including bisphenols and steroidal estrogens. nih.govnih.gov

A key advantage of using pyridine-3-sulfonyl chloride over other derivatizing agents like dansyl chloride is that the fragmentation of the derivatized molecule in the mass spectrometer often yields analyte-specific product ions rather than reagent-specific ions. nih.gov This increases the specificity of the analytical method and reduces interferences from the sample matrix. nih.gov

Development of Novel Derivatization Reagents for Targeted Analytes

The development of novel derivatization reagents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods for specific target analytes. The structure of the derivatization reagent can be tailored to optimize its reactivity, the chromatographic properties of the derivative, and its behavior in the mass spectrometer.

Pyridine-3-sulfonyl chloride has been identified as a superior reagent for the analysis of steroidal estrogens compared to other sulfonyl chlorides. nih.gov Its derivatives provide analyte-specific fragment ions, which is highly beneficial for both qualitative and quantitative analysis. nih.gov For example, the product ion spectrum of the pyridine-3-sulfonyl derivative of 17β-estradiol shows intense ions corresponding to the radical cation of the estrogen and a fragment resulting from the loss of SO₂ from the protonated molecule. nih.gov This detailed fragmentation information aids in the structural confirmation of the analyte.

The following table summarizes the improvement in signal-to-noise ratio for selected bisphenols after derivatization with pyridine-3-sulfonyl chloride, as reported in a study. nih.gov

Table 2: Improvement in Signal-to-Noise (S/N) Ratio for Bisphenols after Derivatization

| Compound | S/N Ratio (Underivatized) | S/N Ratio (Derivatized) | Fold Improvement |

|---|---|---|---|

| Bisphenol A (BPA) | 15 | 250 | 16.7 |

| Bisphenol F (BPF) | 10 | 180 | 18.0 |

| Bisphenol S (BPS) | 5 | 95 | 19.0 |

| Bisphenol AF (BPAF) | 25 | 450 | 18.0 |

This demonstrates the significant enhancement in detection capability afforded by this derivatization strategy. While specific data for the 6-ethyl derivative is not presented, its similar chemical reactivity suggests it would offer comparable benefits.

Role as Key Intermediates in Pharmaceutical and Agrochemical Synthesis

This compound is a crucial building block in the synthesis of a variety of compounds for the pharmaceutical and agrochemical industries. Its reactive sulfonyl chloride group, attached to an ethyl-substituted pyridine ring, allows for the straightforward introduction of the pyridinesulfonyl moiety into larger, more complex molecules. This versatility has led to its use in the development of novel drugs and crop protection agents.

In the realm of pharmaceuticals, pyridine-3-sulfonyl chloride and its derivatives are vital intermediates. researchgate.netchemicalbook.comgoogle.com For instance, 3-pyridinesulfonyl chloride is a key component in the synthesis of Vonoprazan (B1684036) fumarate, a potassium-competitive acid blocker used for treating erosive esophagitis, gastric ulcers, and duodenal ulcers. patsnap.com The pyridine-3-sulfonyl chloride structural motif is also found in compounds developed as potential treatments for central nervous system disorders. google.com Furthermore, derivatives of pyridine-3-sulfonyl chloride have been utilized in creating pyrimidine (B1678525) compounds with anti-proliferative activity against certain breast cancer cells. chemicalbook.com

The agrochemical sector also heavily relies on pyridine-based intermediates. Pyridine and its derivatives are integral to many modern herbicides, fungicides, and insecticides. researchgate.net For example, compounds derived from 4-trifluoromethyl-pyridine-3-sulfonyl chloride have shown pesticidal properties. google.comgoogle.com The pyridine scaffold is a common feature in a range of commercial agrochemicals, highlighting the importance of intermediates like this compound in developing new and effective crop protection solutions. researchgate.netnih.gov

The synthesis of these complex final products often involves the reaction of the sulfonyl chloride with various amines, alcohols, or other nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. The specific properties of the resulting molecule are tailored by the choice of the reacting partner, allowing for the creation of a diverse library of compounds for screening and development.

Detailed Research Findings

Recent research has focused on optimizing the synthesis of pyridinesulfonyl chlorides and exploring their application in novel active compounds. For example, methods have been developed for the synthesis of 3-pyridinesulfonyl chloride from 3-aminopyridine (B143674), aiming for greener and more efficient industrial production. google.compatsnap.com

In pharmaceutical research, the focus has been on incorporating the pyridinesulfonyl group into molecules targeting specific biological pathways. The development of Vonoprazan is a prime example of how this intermediate can be used to create a highly effective drug. patsnap.com

In the agrochemical field, research has explored the use of substituted pyridine-3-sulfonyl compounds as pesticides. google.comgoogle.com Studies have shown that modifying the substituents on the pyridine ring and the sulfonamide group can lead to compounds with potent insecticidal or herbicidal activity. google.comgoogle.com

The following tables summarize the key pharmaceutical and agrochemical compounds derived from or related to this compound and its analogs.

Table 1: Pharmaceutical Intermediates and Final Products

| Intermediate | Final Product/Drug Class | Therapeutic Area |

| 3-Pyridinesulfonyl chloride | Vonoprazan fumarate | Gastroenterology (Acid-related disorders) patsnap.com |

| Pyridine-3-sulfonyl chloride derivatives | Pyrimidine derivatives | Oncology (Anti-proliferative) chemicalbook.com |

| Pyridine-3-sulfonyl compounds | CNS disorder treatments | Neurology google.com |

Table 2: Agrochemical Intermediates and Final Products

| Intermediate | Final Product/Agrochemical Class | Application |

| 4-Trifluoromethyl-pyridine-3-sulfonyl chloride | Pyridine-3-sulfonyl compounds | Pesticidal agents google.comgoogle.com |

| Substituted Pyridinesulfonamides | Herbicides | Crop Protection google.com |

| Trifluoromethylpyridines | Various Agrochemicals | Fungicides, Herbicides, Insecticides nih.gov |

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Routes for Pyridinesulfonyl Chlorides

The synthesis of pyridinesulfonyl chlorides, including the 6-ethyl derivative, traditionally relies on multi-step processes that can involve harsh reagents and generate significant waste. A primary focus for future research will be the development of more environmentally benign and efficient synthetic methodologies.

One promising approach involves the direct sulfonylchlorination of the corresponding pyridine (B92270) derivative. However, controlling the regioselectivity of this reaction, particularly with the directing influence of the ethyl group in 6-ethylpyridine, presents a key challenge. Future investigations could explore novel catalytic systems, such as those based on transition metals, to achieve high selectivity under milder conditions.

Another avenue lies in the optimization of existing methods, such as the diazotization of aminopyridines followed by a Sandmeyer-type reaction with sulfur dioxide and a chloride source. researchgate.net Research could focus on developing one-pot procedures, minimizing the isolation of intermediates and reducing solvent usage. A patent for the synthesis of pyridine-3-sulfonyl chloride from 3-aminopyridine (B143674) highlights a method with low cost and high product content, which could be adapted for substituted pyridines. google.com The use of greener solvents and recyclable catalysts would further enhance the sustainability of these routes.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Route | Starting Material | Key Reagents | Potential Advantages | Key Challenges |

| Diazotization | 6-Ethyl-3-aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | Established methodology, potentially high yield. researchgate.netgoogle.com | Multi-step, use of corrosive and toxic reagents. |

| Direct Sulfonylchlorination | 6-Ethylpyridine | Chlorosulfonic acid or SO₂Cl₂ | Potentially more atom-economical. | Lack of regioselectivity, harsh reaction conditions. |

| Catalytic C-H Sulfonylchlorination | 6-Ethylpyridine | SO₂Cl₂, Transition metal catalyst | High regioselectivity, milder conditions. | Catalyst development and optimization. |

Exploration of Unconventional Reactivity Pathways for 6-Ethyl-3-pyridinesulfonyl chloride

The sulfonyl chloride functional group is a well-established electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles to form sulfonamides, sulfonate esters, and other derivatives. cymitquimica.com However, the presence of the 6-ethylpyridine moiety in this compound opens the door to exploring less conventional reactivity.

The pyridine nitrogen atom can act as a nucleophile or a base, potentially influencing the reactivity of the sulfonyl chloride group through intramolecular interactions or by participating in reaction mechanisms. For instance, the formation of a transient intramolecular sulfonylpyridinium intermediate could alter the regioselectivity of subsequent reactions or enable novel transformations.

Furthermore, the ethyl group at the 6-position can influence the steric and electronic properties of the pyridine ring. Studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown that substituents on the aromatic ring can significantly affect the reaction kinetics. rsc.org Research into how the ethyl group in this compound modulates the reactivity of the sulfonyl chloride compared to its unsubstituted counterpart would be highly valuable. This could involve detailed kinetic studies and computational modeling to elucidate the underlying mechanisms. A study on arenesulfonyl chlorides found that ortho-alkyl substituents can surprisingly accelerate nucleophilic substitution, a phenomenon termed "steric acceleration," which could be relevant for the 6-ethyl substituent. mdpi.com

Expansion of Catalytic Applications with Tailored Ligand Design Featuring Pyridine Sulfonyl Chloride Scaffolds

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it an attractive building block for the design of novel ligands for catalysis. By reacting the sulfonyl chloride group with appropriate bifunctional molecules, a diverse library of bidentate and polydentate ligands can be synthesized.

The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be fine-tuned by the ethyl substituent. This allows for the systematic modification of the ligand environment around a metal center, which in turn can influence the activity and selectivity of the catalyst. Research has shown that substituents on pyridine-containing ligands can impact the spectroscopic and catalytic properties of transition metal complexes used in transfer hydrogenation reactions. nih.govacs.org

Future research could focus on synthesizing a range of ligands derived from this compound and evaluating their performance in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The introduction of a pyridine moiety into macrocyclic ligands has been shown to affect the thermodynamic properties and coordination kinetics of the resulting metal complexes, with applications in catalysis. unimi.it The steric bulk of the ethyl group could also be exploited to create specific ligand geometries that favor certain catalytic outcomes.

Integration of Advanced Computational and Experimental Methodologies for Rational Design and Prediction

The synergy between computational chemistry and experimental work will be crucial in unlocking the full potential of this compound. Quantum computational studies can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. arxiv.org

Density Functional Theory (DFT) calculations, for example, can be employed to:

Predict the most stable conformations of the molecule.

Model the transition states of reactions involving the sulfonyl chloride group to understand reactivity and selectivity. mdpi.com

Simulate spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.

Design novel ligands with specific electronic and steric properties for catalytic applications.

Experimental techniques such as X-ray crystallography can provide precise structural information, which can be used to validate and refine computational models. Kinetic studies, as mentioned earlier, will be essential for quantifying the influence of the ethyl group on reactivity. This integrated approach will enable a more rational and efficient exploration of the chemical space surrounding this compound, accelerating the discovery of new applications.

Potential Applications in Materials Science and as Molecular Probes

The inherent reactivity and structural features of this compound suggest its potential utility in materials science and as a molecular probe.

In materials science, the sulfonyl chloride group can be used as a reactive handle to graft the molecule onto polymer backbones or surfaces, thereby modifying their properties. The pyridine unit can introduce functionalities such as metal coordination sites or pH-responsiveness into materials. For example, pyridine-containing materials have been explored for applications in molecular conductors and organic light-emitting diodes (OLEDs). ambeed.com

As a molecular probe, the sulfonyl chloride can react with specific nucleophilic residues in biomolecules, such as the amino groups of lysine (B10760008) or the hydroxyl groups of serine and threonine. This covalent modification can be used to label proteins or other biological targets. The development of sulfonyl fluoride-based chemical probes has shown promise in advancing the discovery of modulators for challenging biological targets. rsc.org The pyridine moiety could serve as a recognition element or a reporter group, for instance, by incorporating a fluorescent tag. The design of probes based on this compound could enable the study of biological processes with high specificity.

Q & A

Q. What are the recommended handling and storage protocols for 6-ethyl-3-pyridinesulfonyl chloride to ensure stability and safety in laboratory settings?

Methodological Answer: Store the compound in an anhydrous environment under inert gas (e.g., nitrogen or argon) to prevent hydrolysis, as sulfonyl chlorides are highly moisture-sensitive . Use airtight glass containers with PTFE-lined caps. Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory during handling due to its corrosive nature . Conduct all manipulations in a fume hood to avoid inhalation of vapors.

Q. How can researchers synthesize this compound, and what are the critical intermediates?

Methodological Answer: A common route involves the chlorination of 6-ethyl-3-pyridinesulfonic acid using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Refluxing the sulfonic acid with excess SOCl₂ under anhydrous conditions .

- Monitoring reaction completion via thin-layer chromatography (TLC) or NMR.

- Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).

Intermediate sulfonic acids can be synthesized by sulfonation of 3-ethylpyridine with concentrated sulfuric acid .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) .

- FT-IR : Confirm sulfonyl chloride functional groups (S=O stretch at ~1370 cm⁻¹ and 1170 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced Research Questions

Q. How does the reactivity of this compound compare with other pyridine-based sulfonyl chlorides in nucleophilic substitution reactions?

Methodological Answer: The ethyl group at the 6-position induces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., amines). Comparative studies can be designed using kinetic assays:

- Monitor reaction progress with substrates like aniline derivatives under controlled conditions (temperature, solvent polarity).

- Use Hammett plots to correlate electronic effects of substituents on reaction rates .

- Advanced characterization (e.g., X-ray crystallography) can reveal steric contributions to transition states .

Q. What strategies mitigate decomposition pathways during the synthesis of sulfonamide derivatives from this compound?

Methodological Answer: Decomposition via hydrolysis or thermal degradation can be minimized by:

- Conducting reactions in aprotic solvents (e.g., dichloromethane) with molecular sieves to scavenge moisture .

- Using mild bases (e.g., triethylamine) to neutralize HCl byproducts without inducing side reactions.

- Optimizing reaction temperature (e.g., 0–25°C) and monitoring stability via HPLC or GC-MS .

Q. How can researchers resolve contradictions in reported yields for sulfonylation reactions involving this compound?

Methodological Answer: Discrepancies often arise from variations in solvent purity, stoichiometry, or workup methods. To address this:

- Replicate literature procedures with rigorously dried solvents and reagents.

- Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to validate yields .

- Compare results across multiple batches and statistically analyze data to identify outliers .

Q. What are the implications of this compound’s electronic structure on its reactivity in cross-coupling reactions?

Methodological Answer: The pyridine ring’s electron-withdrawing nature activates the sulfonyl chloride group for electrophilic substitution. Computational studies (e.g., DFT calculations) can predict reactive sites:

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic centers.

- Correlate calculated partial charges with experimental reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Q. How can stability studies under varying pH and temperature conditions inform experimental design?

Methodological Answer: Design accelerated stability tests:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.